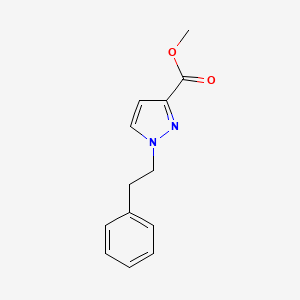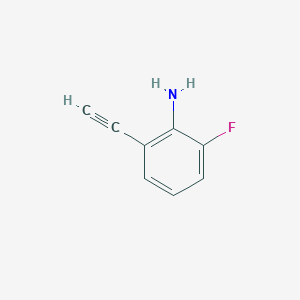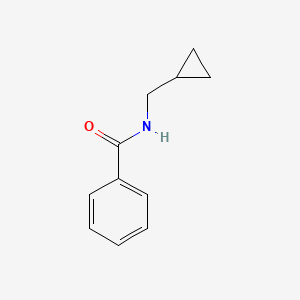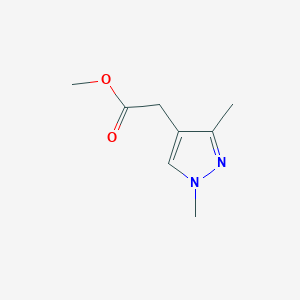
methyl 1-(2-phenylethyl)-1H-pyrazole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1-(2-phenylethyl)-1H-pyrazole-3-carboxylate, also known as Methylphenylpyrazole Carboxylate (MPPC), is a synthetic pyrazole derivative that has been recently studied for its potential applications in various scientific fields. MPPC is a non-toxic and non-volatile compound that is soluble in water and organic solvents, making it a useful and versatile molecule for research purposes.
Applications De Recherche Scientifique
MPPC has been studied for its potential applications in various scientific fields, including biology, chemistry, and medicine. In biology, MPPC has been used to study the biochemical and physiological effects of various drugs on cells and organisms, as well as to study the mechanisms of action of enzymes and proteins. In chemistry, MPPC has been used to study the properties of drug-receptor interactions, as well as to develop new synthetic pathways and catalysts. In medicine, MPPC has been studied for its anti-inflammatory, anti-bacterial, and anti-cancer properties.
Mécanisme D'action
MPPC is believed to act by binding to specific receptors on the surface of cells, resulting in the activation or inhibition of certain cellular processes. Specifically, MPPC has been found to interact with the G-protein coupled receptors (GPCRs) and the nuclear receptors (NRs). By binding to these receptors, MPPC can modulate the activity of various enzymes and proteins, resulting in changes in the biochemical and physiological properties of the cell or organism.
Biochemical and Physiological Effects
MPPC has been found to have a variety of biochemical and physiological effects on cells and organisms. In particular, MPPC has been found to modulate the activity of various enzymes and proteins, resulting in changes in the expression of genes, the production of hormones and neurotransmitters, and the release of inflammatory mediators. Additionally, MPPC has been found to have anti-inflammatory, anti-bacterial, and anti-cancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
MPPC has several advantages for use in laboratory experiments. Firstly, MPPC is a non-toxic and non-volatile compound that is soluble in water and organic solvents, making it easy to work with and handle. Additionally, MPPC has a low cost and is readily available, making it a suitable and cost-effective molecule for research purposes. However, there are some limitations to using MPPC in laboratory experiments. For example, MPPC has a relatively low solubility in water, and the synthesis process can be complicated and time-consuming.
Orientations Futures
There are several potential future directions for the research and application of MPPC. Firstly, further research into the biochemical and physiological effects of MPPC could be conducted in order to better understand its mechanism of action and its potential therapeutic applications. Additionally, research into the synthesis of MPPC could be conducted in order to develop more efficient and cost-effective methods for producing the molecule. Finally, research into the development of new synthetic pathways and catalysts could be conducted in order to expand the range of potential applications for MPPC.
Méthodes De Synthèse
MPPC is synthesized through a multi-step process, beginning with the condensation of phenylacetic acid with ethylacetoacetate in the presence of sodium ethoxide. This reaction produces ethyl 2-phenylacetoacetate, which is then reacted with hydrazine to form 2-phenyl-2-hydrazinopropionic acid. Finally, the acid is heated with methyl iodide to produce MPPC.
Propriétés
IUPAC Name |
methyl 1-(2-phenylethyl)pyrazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-17-13(16)12-8-10-15(14-12)9-7-11-5-3-2-4-6-11/h2-6,8,10H,7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQNAGLBSLDLAOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN(C=C1)CCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-(2-phenylethyl)-1H-pyrazole-3-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



methanone](/img/structure/B6600216.png)
![5-methyl-N-[(1r,3r)-3-aminocyclobutyl]thiophene-2-sulfonamide hydrochloride](/img/structure/B6600217.png)



![8-bromo-1H,3H,4H-pyrano[4,3-c]pyridin-4-one](/img/structure/B6600252.png)

![N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-4-yl]prop-2-enamide](/img/structure/B6600261.png)
![N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]prop-2-enamide](/img/structure/B6600268.png)
![5-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolane-2-yl)phenyl]-1H-tetrazole](/img/structure/B6600273.png)

methyl-lambda6-sulfanone](/img/structure/B6600304.png)